4-phenyl-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione
Overview
Description
4-phenyl-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Mechanism of Action
Target of Action
Quinazoline derivatives, a class to which this compound belongs, are known to interact with a wide range of biological targets due to their diverse range of biological properties .
Mode of Action
It’s known that quinazoline derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Quinazoline derivatives are known to influence a variety of biochemical pathways, leading to diverse downstream effects .
Result of Action
It’s known that quinazoline derivatives have shown good analgesic, antibacterial, and locomotor activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione can be achieved through various methods. One efficient and environmentally friendly procedure involves the use of tetrabutylammonium hexatungstate as a reusable heterogeneous catalyst under solvent-free conditions . This method offers high yields and a simple procedure.
Industrial Production Methods
The use of microwave irradiation and basic catalysts such as potassium carbonate and cesium carbonate has been explored for the synthesis of similar quinazoline derivatives .
Chemical Reactions Analysis
Types of Reactions
4-phenyl-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline-2,4-diones, while reduction may produce dihydroquinazolines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the quinazoline core .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an anti-proliferative agent against certain cancer cell lines.
Medicine: Its derivatives are being explored for their potential as therapeutic agents.
Industry: It can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- Quinazoline-2,4(1H,3H)-dione
- 8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-1H-quinazolin-2-ones
- 5-amino-2,4-dioxo-7-aryl-1,2,3,4,4a,7,7a,8,10,11-decahydrothiopyrano[3,4-i]quinazoline-6-carbonitrile
Uniqueness
4-phenyl-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-phenyl-3,4,5,6,7,8-hexahydro-1H-quinazoline-2-thione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2S/c17-14-15-12-9-5-4-8-11(12)13(16-14)10-6-2-1-3-7-10/h1-3,6-7,13H,4-5,8-9H2,(H2,15,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBGWDJYLPXCMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(NC(=S)N2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407409 | |
Record name | 4-phenyl-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65331-17-1 | |
Record name | 4-phenyl-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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